molecular formula C11H8O4 B11894228 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione

2,5-Dihydroxy-3-methylnaphthalene-1,4-dione

Cat. No.: B11894228
M. Wt: 204.18 g/mol
InChI Key: AWYAUWZRTCQYOT-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methylnaphthalene-1,4-dione is a hydroxy analog of vitamin K3, also known as phthiocol. This compound is characterized by its naphthoquinone structure, which includes two hydroxyl groups and a methyl group. It is known for its anticancer and antihemorrhagic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione typically involves the hydroxylation of 3-methylnaphthalene-1,4-dione. This can be achieved through various methods, including the use of sodium metal as a reductant at low temperatures (0°C) to achieve cis coordination, or at room temperature (26°C) for trans coordination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of metal catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4,5-dihydroxy-3-methylnaphthalene-1,2-dione

InChI

InChI=1S/C11H8O4/c1-5-9(13)8-6(11(15)10(5)14)3-2-4-7(8)12/h2-4,12-13H,1H3

InChI Key

AWYAUWZRTCQYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2O)C(=O)C1=O)O

Origin of Product

United States

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